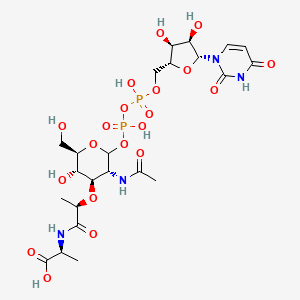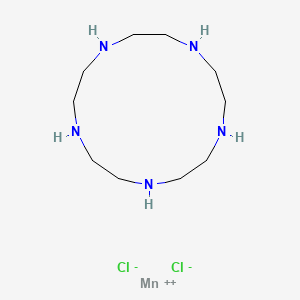![molecular formula C16H14N4OS3 B1225060 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B1225060.png)
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with an aldehyde in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anticonvulsant and antimicrobial agent.
Industry: It can be used as a catalyst or ligand in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological targets, including DNA gyrase and dihydrofolate reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-bromophenyl)hydrazinecarbothioamide
- 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-cyclohexylhydrazinecarbothioamide
- 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2-methyl-2-propenyl)hydrazinecarbothioamide
Uniqueness
What sets 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzothiazole and phenylhydrazinecarbothioamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound in research applications .
Propriétés
Formule moléculaire |
C16H14N4OS3 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H14N4OS3/c21-14(19-20-15(22)17-11-6-2-1-3-7-11)10-23-16-18-12-8-4-5-9-13(12)24-16/h1-9H,10H2,(H,19,21)(H2,17,20,22) |
Clé InChI |
DFAFLKGFRRZSKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S)-2-[Methyl[(3,4-dichlorophenyl)acetyl]amino]-3-methylbutyl]pyrrolidine](/img/structure/B1224979.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1224980.png)





![3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide](/img/structure/B1224990.png)
![4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1224991.png)
![2-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B1224992.png)
![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1224994.png)
![7-Methoxy-2-[4-[(2-methylphenyl)-oxomethyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1224997.png)
acetic acid](/img/structure/B1225000.png)
